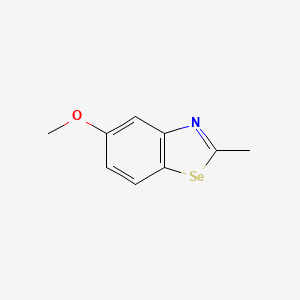

5-Methoxy-2-methylbenzoselenazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366221. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-benzoselenazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOSe/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIYTMFDCXRSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C([Se]1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062736 | |

| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-17-0 | |

| Record name | 5-Methoxy-2-methylbenzoselenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-methoxybenzoselenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2946-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzoselenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-METHOXYBENZOSELENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBH17NOG6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylbenzoselenazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylbenzoselenazole is a heterocyclic organic compound featuring a benzoselenazole core structure. This scaffold, an isostere of the well-studied benzothiazole and benzoxazole systems, has garnered increasing interest in medicinal chemistry and materials science. The incorporation of a selenium atom imparts unique electronic and steric properties, often leading to distinct biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, synthesized from available data and contextualized within the broader landscape of benzoselenazole research.

While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide extrapolates from established principles and data on analogous compounds to provide a robust framework for researchers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 2946-17-0 | Chemical Supplier Catalogs[1][2] |

| Molecular Formula | C₉H₉NOSe | Chemical Supplier Catalogs[2][3] |

| Molecular Weight | 226.15 g/mol | Chemical Supplier Catalogs[2] |

| Appearance | Clear colorless to yellow liquid | Thermo Scientific Chemicals[3] |

| Boiling Point | 115-117 °C at 1 mm Hg | ChemicalBook[1] |

| Density | 1.491 g/mL at 25 °C | ChemicalBook[1] |

| Refractive Index (n²⁰/D) | 1.639 | ChemicalBook[1] |

Structural Information

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of Benzoselenazoles: A General Overview

A plausible synthetic approach for this compound would likely involve the cyclization of a suitably substituted aminophenol derivative with a selenium-containing reagent. One common method involves the reaction of an o-aminoselenophenol with an appropriate electrophile.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 2-methylbenzoselenazoles, which could be adapted for the synthesis of the 5-methoxy derivative.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general methods for benzoselenazole synthesis and should be optimized for the specific target molecule.

-

Acetylation of the Starting Amine: 2-Amino-4-methoxyphenol is acetylated using acetic anhydride in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane) to yield N-(2-hydroxy-5-methoxyphenyl)acetamide. This step protects the amino group for the subsequent selenation reaction.

-

Selenation: The resulting acetamide is then reacted with a selenium source. A common method involves the use of elemental selenium in the presence of a reducing agent like sodium borohydride to form a selenating agent in situ. This would be followed by reaction with the protected aminophenol.

-

Cyclization: The intermediate from the selenation step is then subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent, to form the benzoselenazole ring.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following data is predicted based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5-7.7 | d | 1H | Aromatic H |

| ~7.0-7.2 | d | 1H | Aromatic H |

| ~6.8-7.0 | dd | 1H | Aromatic H |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.7 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C=N |

| ~158 | C-O |

| ~140-150 | Aromatic C (quaternary) |

| ~120-130 | Aromatic CH |

| ~105-115 | Aromatic CH |

| ~55 | -OCH₃ |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| ~1600 | C=N stretch |

| ~1500, ~1450 | Aromatic C=C stretch |

| ~1250 | Aryl-O stretch (asymmetric) |

| ~1030 | Aryl-O stretch (symmetric) |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 227 (for the most abundant selenium isotope, ⁸⁰Se). Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and potentially the methoxy group ([M-31]⁺).

Potential Biological and Pharmacological Significance

While no specific biological studies on this compound have been identified, the broader class of benzoselenazole derivatives has shown a wide range of pharmacological activities. The selenium atom is known to play a crucial role in various biological processes, and its incorporation into heterocyclic scaffolds can lead to compounds with potent antioxidant, anticancer, and antimicrobial properties.

Antioxidant Activity

Many organoselenium compounds are known to mimic the activity of glutathione peroxidase, a key antioxidant enzyme. This allows them to catalytically reduce reactive oxygen species, thereby protecting cells from oxidative damage. It is plausible that this compound could exhibit similar antioxidant properties.

Anticancer Activity

Several benzoselenazole derivatives have been reported to possess significant anticancer activity. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and targeting of specific enzymes overexpressed in cancer cells.

Antimicrobial Activity

The benzoselenazole scaffold has also been explored for its potential as an antimicrobial agent. The exact mechanism is often not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following diagram illustrates the potential therapeutic applications of the benzoselenazole core structure.

Caption: Potential therapeutic applications of the benzoselenazole scaffold.

Conclusion and Future Directions

This compound is a member of a promising class of selenium-containing heterocyclic compounds. While its fundamental physicochemical properties are documented, a significant gap exists in the scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological evaluation.

Future research should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol for this compound.

-

Performing and reporting a complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to provide a definitive analytical signature for the compound.

-

Conducting in vitro and in vivo studies to evaluate its potential antioxidant, anticancer, and antimicrobial activities, thereby elucidating its therapeutic potential.

Such studies are essential to unlock the full potential of this compound and to guide the rational design of new and more potent benzoselenazole-based therapeutic agents.

References

Sources

5-Methoxy-2-methylbenzoselenazole chemical structure and IUPAC name

An In-depth Technical Guide to 5-Methoxy-2-methylbenzoselenazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will explore its chemical identity, including its structure and IUPAC nomenclature, detail its key physicochemical properties, and present a validated protocol for its synthesis. Furthermore, this document offers an analysis of its spectroscopic characteristics to aid in its identification and quality control. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule and its potential as a synthetic building block.

Introduction to Benzoselenazoles

The benzoselenazole scaffold is a significant heterocyclic motif characterized by a fusion of a benzene ring and a selenazole ring. As a heavier analog of the well-studied benzothiazole and benzimidazole systems, benzoselenazoles possess unique electronic and steric properties conferred by the selenium atom. These properties, including altered bond lengths, angles, and potential for unique intermolecular interactions, make them valuable targets in medicinal chemistry and materials science. While their applications are less explored than their sulfur and nitrogen counterparts, which are found in blockbuster drugs like Omeprazole, they hold potential for the development of novel therapeutics and functional materials. This compound is a specific derivative that serves as a functionalized building block for more complex molecular architectures.

Chemical Identity and Properties

A precise understanding of a compound's identity and physical properties is fundamental for its application in any research or development setting.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 5-methoxy-2-methyl-1,3-benzoselenazole [1]. Its structure consists of a benzoselenazole core with a methyl group at the 2-position and a methoxy group at the 5-position.

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Data

The following table summarizes essential identifiers and physical properties for this compound, critical for laboratory handling, safety, and analytical characterization.

| Parameter | Value | Reference |

| CAS Number | 2946-17-0 | [1][2][3] |

| Molecular Formula | C₉H₉NOSe | [1][2] |

| Molecular Weight | 226.14 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 115-117 °C @ 1 mm Hg | |

| Density | ~1.491 g/mL @ 25 °C | |

| Refractive Index | 1.6350-1.6400 @ 20 °C | [1] |

| SMILES | COC1=CC=C2[Se]C(C)=NC2=C1 | [1] |

| InChI Key | LVIYTMFDCXRSDL-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of 2-methyl-substituted benzoselenazoles is classically achieved via the condensation of an ortho-aminoselenophenol with an acetylating agent. The most direct and industrially scalable method involves the reaction of 4-methoxy-2-aminoselenophenol with acetic anhydride or glacial acetic acid.

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the more nucleophilic amino group onto the carbonyl carbon of the acetylating agent, followed by an intramolecular cyclization with the elimination of water.

Caption: Generalized synthetic workflow for this compound.

Rationale Behind Experimental Choices

-

Reactant Choice: Acetic anhydride is a highly effective acetylating agent due to the excellent leaving group potential of the acetate ion, which drives the initial acylation step forward.[4][5] Glacial acetic acid can also be used, often at higher temperatures, serving as both reactant and solvent.

-

Catalyst: The reaction is typically self-catalyzed by the acidic nature of the reaction medium, especially when using acetic acid. In some cases, a mild acid catalyst can be employed to accelerate the initial acylation.

-

Dehydration: The final cyclization step is a dehydration reaction. This is often promoted by heat, which facilitates the elimination of a water molecule to form the stable aromatic selenazole ring. Distilling off the water as it forms can be used to drive the reaction to completion according to Le Châtelier's principle.

Spectroscopic Characterization

While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for quality control and structural verification.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~7.5-7.2 (m, 3H): Aromatic protons on the benzene ring. The exact splitting pattern will be complex due to the substitution pattern.

-

δ ~3.85 (s, 3H): Methoxy group (-OCH₃) protons. This singlet will appear in a characteristic region for methoxy groups attached to an aromatic ring.

-

δ ~2.70 (s, 3H): Methyl group (-CH₃) protons at the 2-position. This singlet is typically deshielded compared to a standard aliphatic methyl group due to its attachment to the imine-like carbon of the selenazole ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~168 ppm: C2 carbon of the selenazole ring (C=N).

-

δ ~158 ppm: C5 aromatic carbon attached to the methoxy group.

-

δ ~150-120 ppm: Remaining aromatic and heterocyclic carbons (C3a, C4, C6, C7, C7a).

-

δ ~55.5 ppm: Methoxy carbon (-OCH₃).

-

δ ~20 ppm: Methyl carbon (-CH₃).

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural verification.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently vortex until the sample is fully dissolved.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters. Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 240 ppm and a relaxation delay of 5 seconds are recommended to ensure quantitative detection of all carbon signals, including quaternary carbons. Co-add at least 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Applications and Research Interest

As a functionalized heterocycle, this compound is primarily of interest as a chemical intermediate. Its structural similarity to benzimidazole and benzothiazole derivatives suggests its potential utility in several areas:

-

Medicinal Chemistry: Benzimidazole-containing compounds, such as omeprazole, are potent proton-pump inhibitors. The benzoselenazole core could be explored as a bioisostere to modulate properties like potency, selectivity, and metabolic stability in drug candidates.

-

Materials Science: The benzothiazole core is a component of various organic dyes and electronic materials. The incorporation of selenium could alter the photophysical properties (e.g., absorption and emission wavelengths) and electronic conductivity, making it a building block for novel functional materials.

-

Synthetic Chemistry: The methoxy group provides a handle for further chemical modification, such as demethylation to a phenol, which can then be used for ether or ester synthesis, allowing for the construction of more complex molecules.

Conclusion

This compound is a valuable, functionalized heterocyclic compound. This guide has detailed its fundamental chemical and physical properties, outlined a logical synthetic strategy, and provided a framework for its analytical characterization. Its structural features position it as a promising intermediate for further exploration in drug discovery and materials science, offering a unique scaffold for the design of novel molecules with potentially enhanced biological or physical properties.

References

-

Chen, Y. (1922). Synthesis of 2-methyl-4-selenoquinazolone, 2-phenylbenzoselenazole, and Its Derivatives. Columbia University.

- Kuchekar, A. B., et al. (2001). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences.

-

J Michelle Leslie. (2023, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzoselenazole (CAS 2946-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylbenzoselenazole, identified by the CAS number 2946-17-0, is a member of the benzoselenazole class of heterocyclic organic compounds. This guide provides a comprehensive overview of its core physicochemical properties, essential for its application in research and development, particularly within the pharmaceutical and materials science sectors. The unique structural features of benzoselenazoles, incorporating a selenium atom within a bicyclic aromatic system, have garnered significant interest. This class of compounds is being explored for a variety of biological activities, including potential antioxidant, antitumor, and antibacterial applications.[1][2][3] Notably, benzoselenazole derivatives have shown promise as selective inhibitors of c-MYC transcription, a key target in cancer therapy, highlighting the potential of this scaffold in drug discovery.[1][4] This document serves as a technical resource, offering both established data and standardized methodologies for the characterization of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 2946-17-0 | [5] |

| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoselenazole | [6] |

| Molecular Formula | C₉H₉NOSe | [5] |

| Molecular Weight | 226.14 g/mol | [5] |

| Appearance | Clear orange-red to yellow liquid | [6] |

| Boiling Point | 115-117 °C at 1 mmHg; 142 °C at 3.5 mmHg | [5] |

| Density | 1.491 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.639 | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Purity (Assay by GC) | ≥96.0% | [6] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for the determination of key physicochemical properties of liquid compounds such as this compound. The rationale behind each protocol is provided to offer insight into the experimental choices.

Determination of Boiling Point (Micro Method)

Rationale: The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For research compounds available in limited quantities, a micro-determination method is preferable. This protocol utilizes the principle of vapor pressure equalization within a capillary tube.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small-diameter test tube or a Durham tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample-containing tube.

-

Apparatus Assembly: The sample tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a Thiele tube or a similar apparatus that allows for uniform heating.

-

Heating and Observation: The heating bath is gradually heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Determination: The heating is discontinued once a steady stream of bubbles is observed. The liquid is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Measurement of Density

Rationale: Density is a measure of mass per unit volume and is an important parameter for substance identification and for calculations involving mass-volume conversions. A straightforward and accurate method for liquid density determination involves the use of a pycnometer or a graduated cylinder and a balance.

Methodology:

-

Tare the Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of this compound is carefully added to the tared container. For a graduated cylinder, the volume is read from the bottom of the meniscus.

-

Mass Measurement: The container with the sample is re-weighed.

-

Calculation: The density is calculated by dividing the mass of the sample (final mass - initial mass) by the measured volume.

-

Temperature Control: For high accuracy, the measurement should be performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.

Experimental Workflow for Density Measurement

Caption: Workflow for determining the density of a liquid.

Determination of Refractive Index

Rationale: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The measurement should be performed at a controlled temperature, typically 20 °C (denoted as nD²⁰), as the refractive index is temperature-dependent.

Experimental Workflow for Refractive Index Measurement

Caption: Workflow for refractive index measurement.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a research compound, confirming its purity is crucial. A typical method involves using a reverse-phase column and a UV detector.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

HPLC System Setup:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 1 mL/min.

-

Detector: A UV detector set to a wavelength where the compound has strong absorbance.

-

-

Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The chromatogram is recorded.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity determination.

Spectral Data

While specific, publicly available 1H NMR and 13C NMR spectra for this compound (CAS 2946-17-0) are limited, analysis of closely related structures, such as 5-methoxy-2-methylbenzothiazole, can provide an indication of the expected spectral features.[7] For definitive structural confirmation and analysis, it is recommended to acquire experimental NMR data.

Solubility Profile

As a liquid organic compound, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Quantitative solubility studies are recommended to establish precise solubility limits in various solvent systems, which is critical for formulation and reaction condition optimization.

Potential Applications in Drug Discovery

The benzoselenazole scaffold is of growing interest in medicinal chemistry. Research into this class of compounds has highlighted their potential as:

-

Antioxidants: Selenium-containing compounds are known for their antioxidant properties.[1][2][3][8]

-

Antitumor Agents: Certain benzoselenazole derivatives have demonstrated antitumor activity.[1][2][3]

-

Antibacterial Agents: The antibacterial potential of these compounds is also an area of investigation.[2][3]

-

c-MYC Transcription Inhibitors: Recent studies have shown that benzoselenazole derivatives can act as selective inhibitors of c-MYC transcription, a promising strategy for cancer therapy.[1][4]

The study of this compound and its analogues could therefore contribute to the development of novel therapeutic agents.

References

-

Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. ResearchGate. Available at: [Link]

-

A review on benzoselenazoles: synthetic methodologies and potential biological applications. PubMed. Available at: [Link]

-

A review on benzoselenazoles: synthetic methodologies and potential biological applications. RSC Publishing. Available at: [Link]

-

Supplementary Information File. The Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. PubMed. Available at: [Link]

-

Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. Available at: [Link]

-

How to calculate the percentage purity using the HPLC? ResearchGate. Available at: [Link]

-

Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. National Library of Medicine. Available at: [Link]

-

Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]

-

EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... McGill University. Available at: [Link]

- HPLC Method for purifying organic compounds. Google Patents.

-

This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Available at: [Link]

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry. Available at: [Link]

-

5-Methoxy-2-mercaptobenzimidazole. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 5-Methoxy-2-methylbenzoselenazole: A Novel Candidate for Drug Discovery

Foreword: The Emerging Frontier of Organoselenium Heterocycles

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, organoselenium compounds have garnered substantial interest due to their unique redox properties and diverse biological activities.[1] Selenium, an essential trace element, is integral to the function of several crucial antioxidant enzymes, such as glutathione peroxidases.[2] Its incorporation into heterocyclic systems, like the benzoselenazole core, offers a compelling strategy for the development of new therapeutic agents.[3][4] This guide delves into the prospective therapeutic applications of a specific, yet underexplored, member of this class: 5-Methoxy-2-methylbenzoselenazole. While direct biological data on this compound is nascent, this document serves as a technical roadmap for its synthesis and evaluation, grounded in the established potential of the broader benzoselenazole family. We will explore its potential as an antioxidant, anticancer, and neuroprotective agent, providing detailed, field-proven protocols for its investigation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 2946-17-0 | [5][6] |

| Molecular Formula | C₉H₉NOSe | [5][6] |

| Molecular Weight | 226.13 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Refractive Index (@ 20°C) | 1.6350-1.6400 | [7] |

Proposed Synthetic Pathway

The synthesis of this compound can be approached through the cyclization of an appropriate ortho-substituted aniline. A plausible and efficient method involves the reaction of 4-methoxy-2-aminoselenophenol with acetic anhydride. This approach is adapted from established syntheses of related 2-methylbenzoselenazole derivatives.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-Methoxy-2-nitrophenol

-

Sodium borohydride (NaBH₄)

-

Elemental selenium (Se)

-

Anhydrous ethanol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Sodium Hydroselenide (NaHSe): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium powder in anhydrous ethanol. Add sodium borohydride portion-wise with stirring. The reaction is exothermic and will result in a colorless solution of NaHSe.

-

Synthesis of 4-Methoxy-2-aminoselenophenol: To the freshly prepared NaHSe solution, add 4-Methoxy-2-nitrophenol. Reflux the mixture for 4-6 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After cooling, carefully acidify the reaction mixture with HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum. The crude 4-methoxy-2-aminoselenophenol can be used in the next step without further purification.

-

Cyclization to this compound: Dissolve the crude 4-methoxy-2-aminoselenophenol in a suitable solvent such as toluene. Add acetic anhydride and a catalytic amount of pyridine. Reflux the mixture for 2-3 hours.

-

Final Work-up and Purification: Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Potential Therapeutic Application I: Antioxidant Activity

Rationale: Organoselenium compounds are well-documented for their antioxidant properties, primarily through mimicking the activity of glutathione peroxidase (GPx).[8] This enzyme plays a critical role in the detoxification of reactive oxygen species (ROS). The benzoselenazole scaffold is a promising pharmacophore for antioxidant activity.[8]

Caption: Workflow for evaluating the antioxidant potential of the target compound.

Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Protocol: In a 96-well plate, add varying concentrations of the test compound and the positive control. Add the DPPH solution to each well. A blank well should contain only methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Protocol: ABTS Radical Cation Decolorization Assay

Objective: To further assess the antioxidant capacity of the compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Assay Protocol: Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. Add varying concentrations of the test compound and Trolox to the wells of a 96-well plate. Add the diluted ABTS radical cation solution to each well.

-

Incubation and Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[3]

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Therapeutic Application II: Anticancer Activity

Rationale: Several benzoselenazole derivatives have demonstrated significant anticancer activity.[4] Their proposed mechanisms of action include the induction of apoptosis through the generation of ROS in cancer cells and the inhibition of key signaling pathways involved in cell proliferation and survival. The isosteric replacement of sulfur with selenium in the benzothiazole scaffold has been shown to enhance anticancer activity in some cases.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). The MTT assay is a colorimetric method for assessing cell viability.[10][11]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and doxorubicin for 24, 48, or 72 hours. A control group should be treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A potential signaling pathway for the anticancer activity of benzoselenazoles.

Potential Therapeutic Application III: Neuroprotection

Rationale: Oxidative stress is a key pathological feature of several neurodegenerative diseases.[12] Organoselenium compounds, including the well-studied ebselen, have shown neuroprotective effects in various in vitro and in vivo models.[1][4] This neuroprotection is often attributed to their antioxidant and anti-inflammatory properties.

Protocol: In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete growth medium

-

This compound

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

-

Ebselen (positive control)

-

MTT solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For some studies, differentiation into a more neuron-like phenotype can be induced using retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound and ebselen for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for 24 hours. A control group should not be exposed to the neurotoxin.

-

Assessment of Cell Viability: Evaluate cell viability using the MTT assay as described in the anticancer protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group (not exposed to the neurotoxin). A successful neuroprotective agent will show a significant increase in cell viability in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone.

Concluding Remarks and Future Directions

This compound represents a promising yet unexplored molecule within the therapeutically relevant class of organoselenium compounds. Based on the well-established antioxidant, anticancer, and neuroprotective activities of related benzoselenazoles, this guide provides a comprehensive framework for its synthesis and biological evaluation. The detailed protocols herein offer a starting point for researchers to investigate its potential as a lead compound for drug discovery. Future studies should focus on elucidating its mechanisms of action, evaluating its efficacy in in vivo models, and exploring its structure-activity relationships through the synthesis of related analogs. The journey from a novel molecule to a therapeutic agent is long and challenging, but the scientific rationale for embarking on the investigation of this compound is compelling.

References

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

-

Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. National Center for Biotechnology Information. [Link]

-

Comparing antioxidant activities using DPPH and ABTS assays. ResearchGate. [Link]

-

Organoselenium Compounds as Potential Neuroprotective Therapeutic Agents. Bentham Science. [Link]

-

Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. National Center for Biotechnology Information. [Link]

-

Organoselenium compounds as potential neuroprotective therapeutic agents. ResearchGate. [Link]

-

Evaluation of the Neuroprotective Effect of Organic Selenium Compounds: An in Vitro Model of Alzheimer's Disease. PubMed. [Link]

-

In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. ResearchGate. [Link]

-

Table 3 In vitro anti-cancer activity of the test compounds by MTT assay. ResearchGate. [Link]

-

DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. [Link]

-

Bioassays for anticancer activities. PubMed. [Link]

-

Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. National Center for Biotechnology Information. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

-

Synthesis and Evaluation of Neuroprotective Selenoflavanones. National Center for Biotechnology Information. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

- Method for preparing 5-methoxy-2-mercaptobenz.

-

Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem.com. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 4. benthamdirect.com [benthamdirect.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Neuroprotective Effect of Organic Selenium Compounds: An in Vitro Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Benzoselenazoles in Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer unique biological activities is perpetual. Among these, organoselenium compounds have garnered substantial interest due to the unique chemical properties of selenium, an essential micronutrient.[1][2] Benzoselenazoles, a class of selenium-containing heterocycles, have emerged as a particularly promising scaffold for the development of therapeutic agents.[3][4] The incorporation of a selenium atom into the benzothiazole framework imparts distinct electronic and steric characteristics, leading to a broad spectrum of pharmacological effects.[5] This in-depth technical guide provides a comprehensive overview of the chemistry and biology of benzoselenazoles, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the mechanistic underpinnings of their biological activities, and provide practical, field-proven insights into their application.

Part 1: The Chemical Foundation - Synthesis of the Benzoselenazole Core

The synthesis of the benzoselenazole core and its derivatives is a critical aspect of harnessing their therapeutic potential. Various strategies have been developed, often involving the cyclization of ortho-substituted anilines or the use of organoselenium reagents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

A number of synthetic strategies have been successfully employed to construct the benzoselenazole ring system. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

-

From 2-Iodoanilines and Isoselenocyanates: A prevalent and efficient method involves the copper-catalyzed reaction of 2-iodoanilines with isoselenocyanates. This reaction proceeds through the formation of a selenourea intermediate, which subsequently undergoes intramolecular cyclization to afford the 2-aminobenzoselenazole scaffold.[6] Isoselenocyanates are advantageous synthetic precursors due to their relative ease of preparation, storage, and handling.[3]

-

From Bis(2-aminophenyl) Diselenide: 2-Arylbenzoselenazoles can be synthesized via the sulfur-mediated cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides.[6] Another approach involves the reductive pathway from a diselenide with sodium borohydride, followed by reaction with an appropriate acyl chloride.[3]

-

Three-Component Reactions: A versatile three-component annulation strategy utilizes 2-iodoanilines, elemental selenium, and arylacetic acids or benzyl chlorides, catalyzed by a copper salt, to produce 2-substituted benzoselenazoles.[6] Another one-pot synthesis of 1,3-benzoselenazoles has been achieved from bis(3-amino-1-hydroxybenzyl)diselenide and aryl aldehydes using acetic acid as a catalyst.[1]

-

Using Selenium Dioxide (SeO2) as the Selenium Source: A novel one-pot method has been developed for the synthesis of benzoselenazole derivatives using both ortho-inactivated anilines and acetophenones (or methylquinolines) with SeO2 as the selenium source.[7] This method is advantageous due to its good yields, simple operation, and the ready availability of raw materials.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzoselenazoles

This protocol is based on a methodology reported by Su and co-workers for the synthesis of 2-arylbenzoselenazoles from 2-iodoaniline, aryl aldehydes, and elemental selenium.[3]

Materials:

-

2-Iodoaniline

-

Aryl aldehyde (e.g., benzaldehyde)

-

Elemental Selenium powder

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction tube, add 2-iodoaniline (1.0 mmol), the respective aryl aldehyde (1.2 mmol), elemental selenium (1.5 mmol), and potassium hydroxide (2.0 mmol).

-

Add dry DMSO (3 mL) to the reaction tube.

-

Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzoselenazole.

Visualizing the Synthesis: A Generalized Reaction Scheme

Caption: Key synthetic strategies for the benzoselenazole core.

Part 2: The Biological Landscape - Therapeutic Potential of Benzoselenazoles

The unique chemical nature of the benzoselenazole scaffold translates into a diverse range of biological activities, making it a privileged structure in drug discovery. The selenium atom plays a crucial role, often participating in redox reactions and interacting with biological targets.[2][8]

Antioxidant Activity: Mimicking Nature's Defense

A significant body of research has highlighted the potent antioxidant properties of benzoselenazoles.[1][2] Many of these compounds exhibit glutathione peroxidase (GPx)-like activity, an essential endogenous antioxidant enzyme system that protects cells from oxidative damage.[9][10]

The mechanism of GPx-like activity involves a catalytic cycle where the selenium center is oxidized by hydroperoxides and subsequently reduced by thiols, such as glutathione.[1] The efficiency of this process is influenced by the electronic and steric environment of the selenium atom. For instance, benzoselenazoles have shown better GPx-like activity compared to diphenyl diselenide and the well-known organoselenium compound, ebselen.[1]

Experimental Protocol: Thiophenol Assay for GPx-like Activity

This assay is a common method to evaluate the GPx-like antioxidant activity of selenium compounds.[1]

Materials:

-

Benzoselenazole compound (catalyst)

-

Thiophenol (substrate)

-

Hydrogen peroxide (H2O2)

-

Methanol (solvent)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of the benzoselenazole compound, thiophenol, and H2O2 in methanol.

-

In a quartz cuvette, mix the benzoselenazole solution with the thiophenol solution.

-

Initiate the reaction by adding the H2O2 solution.

-

Monitor the decrease in the absorbance of thiophenol at a specific wavelength (e.g., 286 nm) over time using a UV-Vis spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

The GPx-like activity is expressed as the initial rate of thiophenol consumption.

Anticancer Activity: A Multi-pronged Attack

Benzoselenazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][4] Their efficacy has been observed in a range of cancer cell lines, including melanoma and ovarian cancer.[1]

One notable mechanism of action is the inhibition of c-MYC transcription. Certain benzoselenazole derivatives have been shown to selectively stabilize the c-MYC G-quadruplex, leading to the inhibition of cancer cell growth.[1] Interestingly, these benzoselenazole derivatives displayed greater selectivity for the c-MYC G-quadruplex and higher cancer cell specificity compared to their benzothiazole and benzoxazole counterparts.[11]

Furthermore, some selenium-containing heterocyclic compounds can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[12] They can also act as inhibitors of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR).[5]

Table 1: Anticancer Activity of Selected Benzoselenazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14a | Melanoma | < 9.2 | [1] |

| 17a | Ovarian Cancer | < 9.2 | [1] |

| m-Se3 | Hepatoma | Not specified, but effective in vitro and in vivo | [11] |

| 2b | A2780 (Ovarian) | 6.4 ± 1.21 | [12] |

Note: This table is a representation of available data and is not exhaustive.

Antimicrobial Activity: A New Frontier in Fighting Infections

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Organoselenium compounds, including benzoselenazoles, are promising candidates in this arena.[3][13] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][14]

The antimicrobial mechanism of action is often attributed to the ability of these compounds to inhibit essential bacterial enzymes or to interfere with biofilm formation.[3][15] For example, some benzoselenazole derivatives have been shown to inhibit biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa.[3] The well-studied organoselenium compound ebselen has demonstrated bactericidal activity against methicillin- and vancomycin-resistant Staphylococcus aureus strains.[16]

Other Biological Activities

The therapeutic potential of benzoselenazoles extends beyond antioxidant, anticancer, and antimicrobial effects. They have also been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and as pancreatic lipase inhibitors.[1][4]

Visualizing the Biological Impact: Signaling Pathways

Caption: Overview of the multifaceted biological activities of benzoselenazoles.

Conclusion and Future Perspectives

Benzoselenazoles represent a versatile and highly promising class of heterocyclic compounds with a wide array of biological activities.[3][4] The unique properties imparted by the selenium atom make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and conditions associated with oxidative stress.[1][2]

While significant progress has been made in understanding the chemistry and biology of benzoselenazoles, further research is needed to fully realize their therapeutic potential.[3][4] Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as elucidating their detailed mechanisms of action in various biological systems. The continued exploration of this fascinating class of molecules holds great promise for the future of drug discovery.

References

-

Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Yadav, M., Kumar, R., Sharma, A., & Singh, B. (2025). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

-

Li, J., Chen, J., Liu, J., Zhou, X., Li, Y., Wang, W., & Sheng, W. (2025). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Drug Development Research, 86(5), e70127. [Link]

-

A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Hou, W., & Xu, H. (2022). Incorporating Selenium into Heterocycles and Natural Products─From Chemical Properties to Pharmacological Activities. Journal of Medicinal Chemistry, 65(6), 4436–4456. [Link]

-

Yadav, M., Kumar, R., Sharma, A., & Singh, B. (2025). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Organic & Biomolecular Chemistry. [Link]

-

Glutathione Peroxidase-like Antioxidant Activity of 1,3-Benzoselenazoles: Synthesis and In Silico Molecular Docking Studies as Pancreatic Lipase Inhibitors. (2023). The Journal of Organic Chemistry. [Link]

-

Hou, W., & Xu, H. (2022). Incorporating Selenium into Heterocycles and Natural Products─From Chemical Properties to Pharmacological Activities. Journal of Medicinal Chemistry, 65(6), 4436–4456. [Link]

-

Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. (2024). Journal of Synthetic Chemistry. Retrieved January 5, 2026, from [Link]

-

The Influence of Long Carbon Chains on the Antioxidant and Anticancer Properties of N-Substituted Benzisoselenazolones and Corresponding Diselenides. (2023). Molecules, 28(21), 7433. [Link]

-

Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. (2020). Antioxidants, 9(12), 1289. [Link]

-

Biologically significant selenium-containing heterocycles. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Selenium-Containing Heterocycles: Synthesis and Pharmacological Activities of Some New 4-Methylquinoline-2(1H) Selenone Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Antibacterial Activity of Ebselen. (2023). International Journal of Molecular Sciences, 24(2), 1475. [Link]

-

Abdel-Hafez, S. H. (2008). Selenium-containing heterocycles: synthesis and pharmacological activities of some new 4-methylquinoline-2(1H) selenone derivatives. Archiv der Pharmazie, 341(4), 240–246. [Link]

-

Szałaj, N., & Młochowski, J. (2023). Antibacterial Activity of Ebselen. International Journal of Molecular Sciences, 24(2), 1475. [Link]

-

Huang, X., et al. (2021). Synthesis and in vitro anticancer activities of selenium N‐heterocyclic carbene compounds. Archiv der Pharmazie. [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Molecules, 29(10), 2305. [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2023). Molecules, 28(20), 7076. [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(18), 5468. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6567. [Link]

-

Kamal, A., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1][4]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4747–4761. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). International Journal of Molecular Sciences, 24(15), 12282. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(6), 1017–1043. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Selenium-containing heterocycles: synthesis and pharmacological activities of some new 4-methylquinoline-2(1H) selenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Antibacterial Activity of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of Ebselen [mdpi.com]

A Technical Guide to the Speculative Mechanism of Action of 5-Methoxy-2-methylbenzoselenazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Within this class, benzoselenazoles represent a promising scaffold for therapeutic development.[3][4][5][6] This technical guide presents a speculative mechanism of action for 5-Methoxy-2-methylbenzoselenazole, a specific derivative for which detailed biological data is not yet publicly available. By synthesizing information from related organoselenium compounds and benzoselenazole analogues, we propose a multi-faceted mechanism centered on the modulation of cellular redox homeostasis and targeted inhibition of oncogenic transcription factors. This document outlines the theoretical framework for this proposed mechanism and provides a comprehensive roadmap of experimental protocols to validate these hypotheses.

Introduction: The Therapeutic Potential of Organoselenium Compounds

Selenium is an essential trace element crucial for various physiological processes, primarily through its incorporation into selenoproteins.[1][7] Synthetic organoselenium compounds have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities.[2][8] Their mechanisms are often attributed to their redox-active nature, enabling them to participate in crucial biological redox cycles.[8][9] Many organoselenium compounds exhibit glutathione peroxidase (GPx)-like activity, contributing to their antioxidant effects.[2][10] However, at supra-nutritional doses, these compounds can also act as pro-oxidants in cancer cells, inducing oxidative stress and promoting apoptosis.[11] This dual role makes them intriguing candidates for cancer therapy.[7]

The benzoselenazole core is of particular interest due to its structural similarity to other biologically active heterocyclic systems. Recent studies on benzoselenazole derivatives have suggested more specific mechanisms beyond general redox modulation, including the inhibition of key cancer-related targets.[4][12]

Speculative Mechanism of Action for this compound

Given the absence of direct experimental data for this compound, we propose a speculative dual mechanism of action, integrating the known properties of its chemical class:

Hypothesis 1: Modulation of Intracellular Redox Environment. We hypothesize that this compound, like other organoselenium compounds, can catalytically interact with intracellular thiols, particularly glutathione (GSH). This interaction could lead to the generation of reactive oxygen species (ROS) within cancer cells, which exhibit a higher basal level of oxidative stress compared to normal cells.[11] This targeted increase in ROS could overwhelm the cancer cell's antioxidant capacity, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis. The methoxy group at the 5-position may influence the electron density of the aromatic system, potentially fine-tuning the redox potential of the selenium atom and its reactivity towards thiols.

Hypothesis 2: Targeted Inhibition of c-MYC Transcription. Building on recent findings for other benzoselenazole derivatives, we speculate that this compound may act as a G-quadruplex stabilizer.[12] The promoter region of the c-MYC oncogene is known to form a G-quadruplex structure, which can inhibit its transcription. We propose that the planar benzoselenazole core of the molecule can bind to and stabilize this G-quadruplex, thereby downregulating c-MYC expression. The 2-methyl and 5-methoxy substituents may enhance this binding affinity and selectivity. The subsequent decrease in c-MYC protein levels would disrupt the MYC target gene network, leading to cell cycle arrest and inhibition of proliferation in cancer cells.[12]

Visualizing the Proposed Dual Mechanism

Caption: Proposed dual mechanism of action for this compound.

Experimental Validation Protocols

To investigate the proposed mechanisms, a structured experimental plan is essential. The following section details the key protocols required to test our hypotheses.

In Vitro Anticancer Activity Assessment

The initial step is to determine the cytotoxic effects of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Cell Line | Cancer Type | Expected IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1 - 10 |

| A549 | Lung Carcinoma | 5 - 20 |

| HepG2 | Hepatocellular Carcinoma | 2 - 15 |

| MCF-10A | Non-tumorigenic Breast | > 50 |

Investigation of Redox Modulation (Hypothesis 1)

Experimental Protocol: Intracellular ROS Measurement

-

Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) in a 96-well black, clear-bottom plate. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., H2O2) and a vehicle control.

-

DCFDA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Experimental Workflow: Redox Modulation

Caption: Workflow for assessing intracellular ROS production.

Investigation of c-MYC Inhibition (Hypothesis 2)

Experimental Protocol: G-Quadruplex Circular Dichroism (CD) Spectroscopy

-

G4 DNA Preparation: Synthesize and purify the c-MYC promoter G-quadruplex-forming oligonucleotide. Anneal the oligonucleotide in a potassium-containing buffer to form the G-quadruplex structure.

-

CD Spectra Acquisition: Record the CD spectrum of the G-quadruplex DNA from 220 to 320 nm. A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex.

-

Titration: Add increasing concentrations of this compound to the G-quadruplex solution and record the CD spectrum after each addition.

-